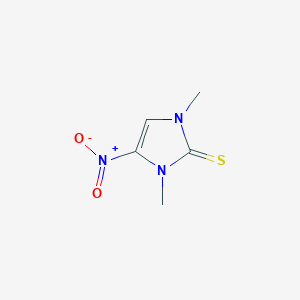
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a thione group (C=S) and a nitro group (NO2) attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- typically involves the reaction of appropriate imidazole derivatives with sulfur sources. One common method is the reaction of 1,3-dimethylimidazole with sulfur in the presence of a nitro group donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazole-2-thione: Lacks the nitro group, making it less reactive in redox reactions.
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Similar structure but with different substitution patterns.
1,3-Dimethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Contains a benzo ring, altering its chemical properties.
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is unique due to the presence of both the thione and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
This detailed article provides an overview of the compound 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
260405-21-8 |
|---|---|
Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.20 g/mol |
IUPAC Name |
1,3-dimethyl-4-nitroimidazole-2-thione |
InChI |
InChI=1S/C5H7N3O2S/c1-6-3-4(8(9)10)7(2)5(6)11/h3H,1-2H3 |
InChI Key |
UUFIUIOTSYJODH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N(C1=S)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















